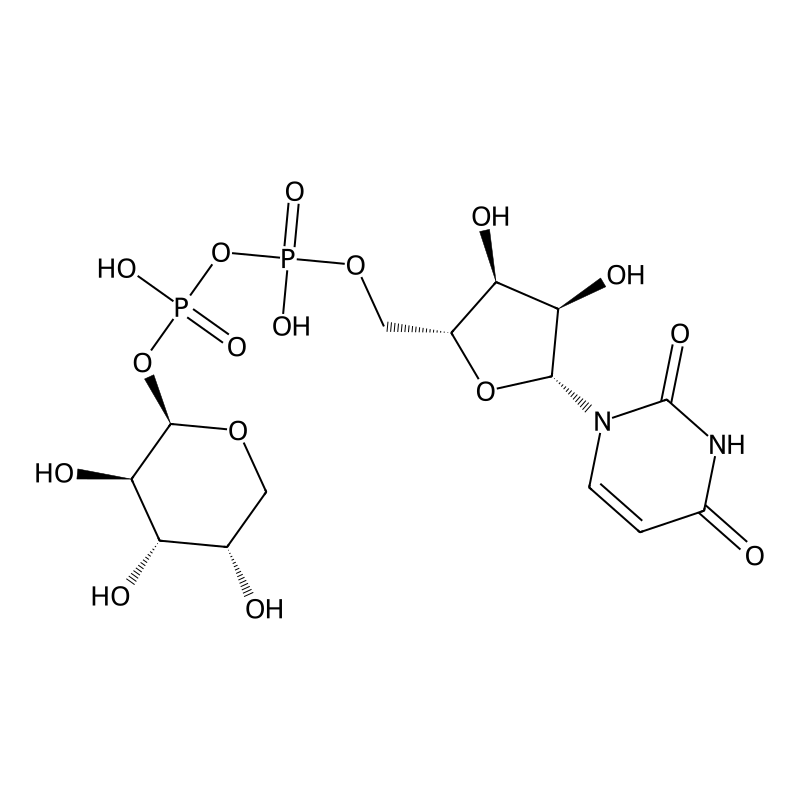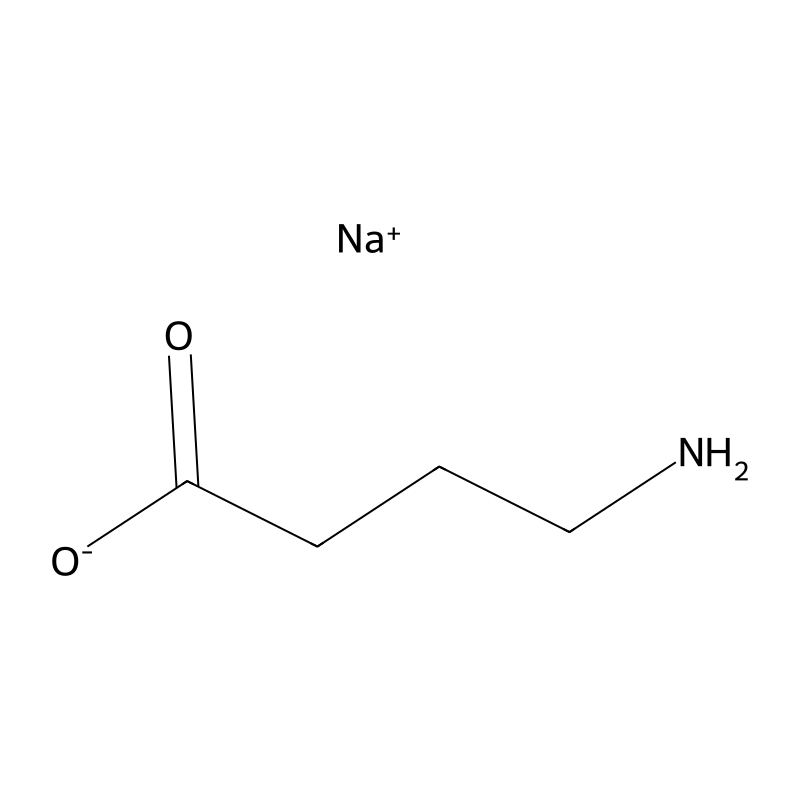Chloromethyltrimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for (Trimethylsilyl)methyllithium
One of the primary uses of (Chloromethyl)trimethylsilane is as a precursor for (Trimethylsilyl)methyllithium ((CH₃)₃SiCH₂Li), a versatile reagent in organic synthesis. The trimethylsilyl (TMS) group in (Chloromethyl)trimethylsilane acts as a protecting group for the reactive methyl group (CH₃). Treatment with lithium metal facilitates the conversion of the chlorine atom (Cl) into lithium (Li), generating (Trimethylsilyl)methyllithium. This reagent is valuable for introducing the methyl group into various organic molecules through carbon-carbon bond formation reactions. Source: Wikipedia
Alkylating Agent
Organic Synthesis Applications
Beyond its role as a precursor, (Chloromethyl)trimethylsilane finds use in other organic synthesis reactions. For instance, research has explored its application in olefination (introducing double bonds) of specific functional groups like benzophenones in the presence of catalysts like triphenylphosphine. Source: Merck Millipore:
Chloromethyltrimethylsilane is a chemical compound with the molecular formula and a molecular weight of approximately 122.67 g/mol. It appears as a clear, colorless liquid and is known for its moisture sensitivity. This compound is an important synthetic intermediate in organic chemistry, utilized in the preparation of various pharmaceuticals, agrochemicals, and dyes. The structure consists of three methyl groups attached to a silicon atom, which is further connected to a chloromethyl group, making it a versatile reagent in organic synthesis .
(Chloromethyl)trimethylsilane is a flammable liquid (H225) that can irritate skin (H315) and eyes (H319) and cause respiratory irritation (H335) []. It is also harmful to aquatic life (H411). Here are some safety precautions to consider when handling this compound:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
- Work in a well-ventilated area.
- Avoid contact with skin and eyes.
- Store in a cool, dry place away from heat and light.
- Dispose of waste according to local regulations.
- Wittig Reaction: It can react with aldehydes or ketones in the presence of triphenylphosphine to produce terminal alkenes. This reaction is significant for synthesizing various organic compounds .
- Horner-Emmons Reaction: The compound can also be involved in fluoride ion-induced reactions with α-silylalkylphosphonates, yielding carbonyl compounds .
- Wurtz Reaction: Chloromethyltrimethylsilane can undergo coupling reactions to form higher silanes through the Wurtz mechanism, where halides are coupled in the presence of metals .
While specific biological activities of chloromethyltrimethylsilane are not extensively documented, its derivatives may exhibit varying degrees of biological activity based on their functional groups. The compound itself is primarily used as a synthetic intermediate rather than for direct biological applications.
Chloromethyltrimethylsilane can be synthesized through several methods:
- Gas-Phase Optical Chlorination: A common method involves the reaction of tetramethylsilane and iso-pentane under ultraviolet or visible light in the presence of chlorine gas. The reaction typically occurs at temperatures between 25-32 °C over 24-80 hours, resulting in chloromethyltrimethylsilane as one of the products .
- Reactions with Hydrochloric Acid: Another approach includes reacting methyl ketones with hydrochloric acid and trifluoroacetic acid in the presence of ethylene diamine, facilitating the formation of chloromethyltrimethylsilane .
Chloromethyltrimethylsilane has various applications in organic synthesis:
- Synthesis of Terminal Olefins: It serves as a precursor for terminal olefins through reactions with carbonyl compounds.
- Building Blocks for Complex Molecules: The compound is utilized as a building block in synthesizing more complex organic molecules and intermediates .
- Reagent in Organic Chemistry: It plays a role in various reactions such as methylenation and other transformations involving silicon-containing compounds.
Chloromethyltrimethylsilane shares similarities with other silanes but has unique features that distinguish it:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylchlorosilane | Used for similar applications but lacks methylene bridge. | |
| Dimethyldichlorosilane | More reactive due to multiple chlorides; less selective than chloromethyltrimethylsilane. | |
| Trichlorosilane | Highly reactive and used mainly for silicon synthesis; lacks organic functionality. | |
| Methyltrichlorosilane | Similar reactivity but less versatile due to multiple chlorine substituents. |
Chloromethyltrimethylsilane's unique structure allows it to participate effectively in specific organic transformations, making it valuable in synthetic chemistry compared to its analogs .
Boiling Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 73 of 77 companies with hazard statement code(s):;
H225 (94.52%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (60.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (38.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Environmental Hazard








